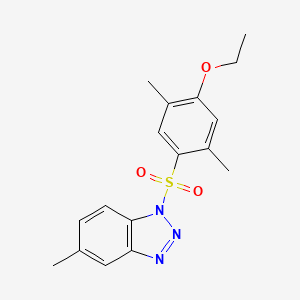
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole, also known as EMD 57033, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of benzotriazole derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole 57033 involves the inhibition of enzymes such as protein kinase C and phosphodiesterase. This leads to a decrease in the levels of cAMP and cGMP, which are important second messengers in many biological processes. The compound has also been found to modulate the activity of ion channels and receptors, further adding to its potential applications in scientific research.
Biochemical and Physiological Effects:
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole 57033 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. The compound has also been found to modulate the activity of neurotransmitters such as dopamine and serotonin, which could have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole 57033 has several advantages for lab experiments. It is a potent inhibitor of enzymes such as protein kinase C and phosphodiesterase, making it a useful tool for studying the role of these enzymes in various biological processes. The compound is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of 1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole 57033 is its potential toxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole 57033. One potential area of study is its potential applications in the treatment of cancer. The compound has been found to exhibit inhibitory activity against cancer cell growth and induce apoptosis in cancer cell lines, making it a promising candidate for further study. Another area of research could be its potential applications in the treatment of neurological disorders. The compound has been found to modulate the activity of neurotransmitters such as dopamine and serotonin, which could have potential applications in the treatment of disorders such as Parkinson's disease and depression.
合成法
The synthesis of 1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole 57033 involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with 5-methyl-1H-benzotriazole in the presence of a base such as triethylamine. The reaction leads to the formation of 1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole 57033 as a white solid with a melting point of 98-101°C. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole 57033 has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against a range of enzymes such as protein kinase C, phosphodiesterase, and cAMP-dependent protein kinase. This makes it a useful tool for studying the role of these enzymes in various biological processes.
特性
IUPAC Name |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-5-23-16-9-13(4)17(10-12(16)3)24(21,22)20-15-7-6-11(2)8-14(15)18-19-20/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFQIJXJLIYCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C3=C(C=C(C=C3)C)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


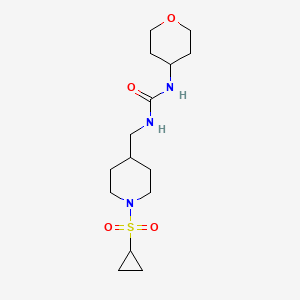

![2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2853629.png)
![N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2853632.png)
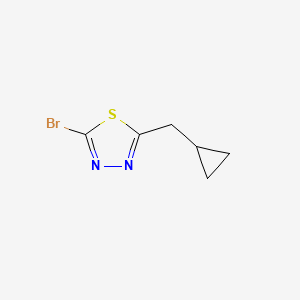
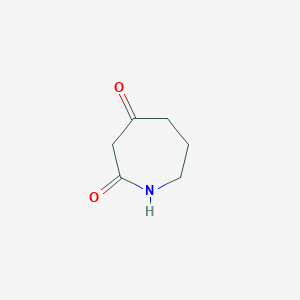
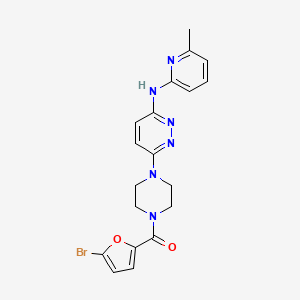
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2853639.png)
![1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2853640.png)
![{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2853641.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2853647.png)